2-(tert-Butoxy)nicotinaldehyde
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Overview
Description
2-(tert-Butoxy)nicotinaldehyde is an organic compound that belongs to the class of nicotinaldehydes It is characterized by the presence of a tert-butoxy group attached to the nicotinaldehyde structure
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the reduction of the corresponding nicotinic acid morpholinamides . This process involves the use of reducing agents under controlled conditions to achieve the desired product.
Industrial Production Methods
Industrial production of 2-(tert-Butoxy)nicotinaldehyde may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often utilizing continuous flow reactors and advanced purification techniques to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(tert-Butoxy)nicotinaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The tert-butoxy group can be substituted under certain conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Conditions for substitution reactions may involve strong acids or bases, depending on the desired transformation.
Major Products Formed
Oxidation: Nicotinic acid derivatives.
Reduction: Nicotinyl alcohol derivatives.
Substitution: Various substituted nicotinaldehyde derivatives.
Scientific Research Applications
2-(tert-Butoxy)nicotinaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It may be used in studies involving enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(tert-Butoxy)nicotinaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The tert-butoxy group may influence the compound’s solubility and reactivity, affecting its overall biological activity .
Comparison with Similar Compounds
Similar Compounds
Nicotinaldehyde: Lacks the tert-butoxy group, resulting in different chemical properties and reactivity.
tert-Butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate: Another compound with a tert-butyl group, used in different applications.
tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate: A compound with a similar tert-butyl group but different core structure.
Uniqueness
2-(tert-Butoxy)nicotinaldehyde is unique due to the presence of both the nicotinaldehyde core and the tert-butoxy group. This combination imparts distinct chemical properties, making it valuable for specific synthetic and research applications.
Properties
Molecular Formula |
C10H13NO2 |
---|---|
Molecular Weight |
179.22 g/mol |
IUPAC Name |
2-[(2-methylpropan-2-yl)oxy]pyridine-3-carbaldehyde |
InChI |
InChI=1S/C10H13NO2/c1-10(2,3)13-9-8(7-12)5-4-6-11-9/h4-7H,1-3H3 |
InChI Key |
HHQISFPBIGJGFU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC1=C(C=CC=N1)C=O |
Origin of Product |
United States |
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